Methyl 2-[({[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process often begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the dimethylphenyl group and the sulfanylacetyl group. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
METHYL 2-(2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
- N-(2,6-dichloro-3-methyl-phenyl)-2-(3,4-dimethylphenyl)sulfanyl-acetamide
- (3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane
Uniqueness
METHYL 2-(2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its thieno[3,2-d]pyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N3O4S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-8-9-16(12-15(14)2)27-22(29)21-19(10-11-32-21)26-24(27)33-13-20(28)25-18-7-5-4-6-17(18)23(30)31-3/h4-12H,13H2,1-3H3,(H,25,28) |
InChI Key |
YYGMKNHTVAFZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.